

alatrofloxacin mesylate CAS number and molecular weight

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Compound of Interest		
Compound Name:	Alatrofloxacin mesylate	
Cat. No.:	B119680	Get Quote

Alatrofloxacin Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is a prodrug of trovafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic.[1][2][3] Developed by Pfizer under the trade name Trovan I.V.®, it was designed for intravenous administration to treat serious, life-threatening infections.[4] Following administration, alatrofloxacin is rapidly converted in vivo to its active form, trovafloxacin.[5][6] Trovafloxacin exhibits potent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. However, due to concerns about severe hepatotoxicity, alatrofloxacin and trovafloxacin were withdrawn from the market.[4][7][8][9][10] This technical guide provides a comprehensive overview of alatrofloxacin mesylate, focusing on its chemical properties, mechanism of action, pharmacokinetics, and the experimental protocols used in its evaluation.

Chemical and Physical Data

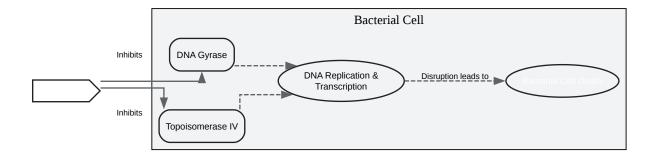
The following table summarizes the key chemical and physical properties of **alatrofloxacin mesylate**.



Property	Value	
CAS Number	146961-77-5[3][4]	
157605-25-9[4]		
Molecular Weight	654.62 g/mol [4][5][6]	
Molecular Formula	C ₂₇ H ₂₉ F ₃ N ₆ O ₈ S[3] or C ₂₆ H ₂₅ F ₃ N ₆ O ₅ •CH ₃ SO ₃ H[4][5][6]	
Synonyms	CP-116,517-27, CP-116,517[4]	
Appearance	White to light yellow powder[5][6]	

Mechanism of Action

The bactericidal action of trovafloxacin, the active metabolite of alatrofloxacin, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][7][9][11] [12] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, trovafloxacin disrupts the supercoiling of bacterial DNA, leading to cell death.[7][11] This mechanism is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides.[5]



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Mechanism of Trovafloxacin's Antibacterial Action.



Pharmacokinetics

Alatrofloxacin is administered intravenously and is rapidly hydrolyzed to the active compound, trovafloxacin.[5][6][13] The pharmacokinetic parameters of trovafloxacin have been well-characterized.

Parameter	Value
Bioavailability (Oral Trovafloxacin)	~88%[6][13]
Time to Peak Concentration (Tmax)	1-2 hours (oral)[13]
Elimination Half-Life	Approximately 9-12 hours[9][10][13][14]
Protein Binding	76% (trovafloxacin)[10][14]
Metabolism	Primarily through conjugation; minimal oxidative metabolism via cytochrome P450.[5]
Excretion	Fecal and renal[10][14]

Experimental Protocols In Vivo Efficacy Model: Rabbit Endocarditis Study

An experimental model of streptococcal aortic valve endocarditis in rabbits was utilized to evaluate the prophylactic efficacy of trovafloxacin.[15][16]

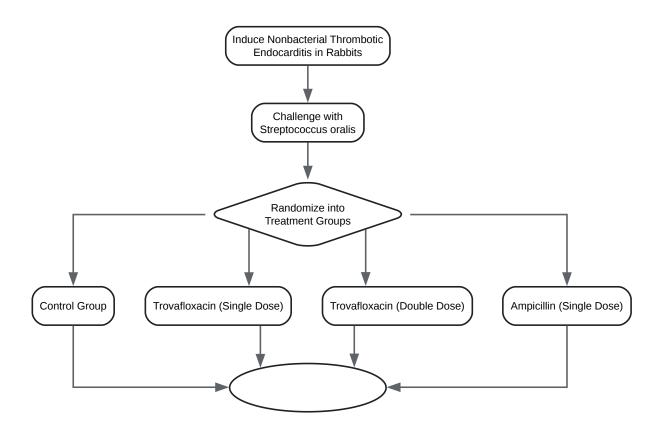
Methodology:

- Induction of Endocarditis: Nonbacterial thrombotic endocarditis was induced in female white rabbits by inserting a polyethylene catheter to the aortic valve.[16]
- Bacterial Challenge: 24 hours post-catheterization, rabbits were challenged with an ampicillin-tolerant strain of Streptococcus oralis.[15][16]
- Treatment Groups: Rabbits were randomized to receive:
 - Control (no treatment)



- Single-dose trovafloxacin (15 mg/kg, intravenous)
- Double-dose trovafloxacin (15 mg/kg, intravenous, 7 hours apart)
- Single-dose ampicillin (40 mg/kg, intravenous)[16]
- Outcome Assessment: The primary outcome was the sterilization of cardiac vegetations, determined by bacterial culture.[16]

Results: A double-dose regimen of trovafloxacin resulted in 100% protection against experimental endocarditis.[15][16]



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Workflow for Rabbit Endocarditis Prophylaxis Study.



In Vitro Toxicity Model: 3D Human Liver Microphysiological System

To investigate the hepatotoxicity of trovafloxacin, a three-dimensional microphysiological model of the human liver was employed.[17][18]

Methodology:

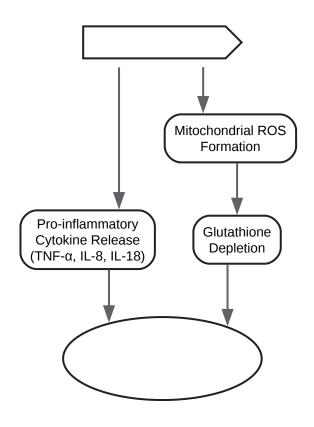
- Model Composition: The model co-cultured human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[17][18]
- Drug Exposure: The liver models were treated with clinically relevant concentrations of trovafloxacin and a non-toxic comparator, levofloxacin.[17][18]
- Toxicity Assessment: The study evaluated:
 - · Vascular and hepatocellular toxicity.
 - Release of pro-inflammatory cytokines (e.g., TNF-α, IL-8, IL-18).
 - Hepatic glutathione depletion.
 - Mitochondrial reactive oxygen species (ROS) formation.[17][18]

Findings: Trovafloxacin induced vascular and hepatocellular toxicity, along with a proinflammatory response, glutathione depletion, and mitochondrial ROS production, which were not observed with levofloxacin.[18]

Hepatotoxicity Pathway

The severe liver injury associated with trovafloxacin is a significant aspect of its toxicological profile.[19][20] Studies suggest a multifactorial mechanism involving an inflammatory response and mitochondrial dysfunction.





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Proposed Pathway for Trovafloxacin-Induced Hepatotoxicity.

Conclusion

Alatrofloxacin mesylate, as a prodrug of trovafloxacin, represented a potent therapeutic option for severe bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile were significant advantages. However, the severe and unpredictable hepatotoxicity associated with its use ultimately led to its withdrawal from the market. The study of alatrofloxacin and trovafloxacin continues to provide valuable insights into drug-induced liver injury and has spurred the development of more predictive preclinical toxicity models.

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